molecular formula C18H21NO2 B8097116 tert-butyl 2-[4-(aminomethyl)phenyl]benzoate

tert-butyl 2-[4-(aminomethyl)phenyl]benzoate

Cat. No.: B8097116
M. Wt: 283.4 g/mol
InChI Key: UUQYJSVKOBJOSJ-UHFFFAOYSA-N
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Description

4-Aminomethyl-2’-t-butoxycarbonylbiphenyl is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a biphenyl core with an aminomethyl group and a t-butoxycarbonyl group attached, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-2’-t-butoxycarbonylbiphenyl typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for forming the biphenyl structure.

This step often involves the use of a suitable amine and a leaving group, such as a halide, under basic conditions. The final step involves the protection of the amino group with a t-butoxycarbonyl group, which can be accomplished using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 4-Aminomethyl-2’-t-butoxycarbonylbiphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-2’-t-butoxycarbonylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of nitro derivatives results in amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 2-[4-(aminomethyl)phenyl]benzoate have been developed as anticancer agents. Complexes with tridentate ligands, which include this compound, have shown efficacy against various cancer cell lines and are being explored for their potential to inhibit tumor growth and metastasis . Additionally, these compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics .

FXR Antagonism

The compound has been investigated for its role as an FXR (Farnesoid X receptor) antagonist. In a structure-activity relationship (SAR) study, derivatives of benzoates were synthesized to enhance potency against FXR. The presence of the tert-butyl group was found to be critical for maintaining the biological activity of these compounds . This suggests that this compound could be a valuable scaffold for designing new FXR antagonists.

Catalytic Applications

Catalysis in Organic Reactions

This compound has been utilized in catalytic processes, particularly in organic synthesis. Its ability to stabilize metal complexes enhances the efficiency of reactions such as alkane oxidation and hydrogenation . These catalytic properties are attributed to its structural features, which facilitate coordination with metal centers, improving the overall reaction rates and selectivity.

Material Science

Polymerization Processes

The compound has applications in polymer chemistry, where it can act as a monomer or additive in polymerization reactions. Its functional groups allow it to participate in various polymerization mechanisms, leading to the development of novel materials with tailored properties . The incorporation of such compounds into polymers can enhance their mechanical strength and thermal stability.

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityDemonstrated effectiveness against multiple cancer cell lines using metal complexes derived from the compound.
FXR AntagonismEnhanced potency observed in derivatives; critical role of tert-butyl group established.
Catalytic ReactionsImproved reaction rates in alkane oxidation and hydrogenation due to metal coordination capabilities.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-2’-t-butoxycarbonylbiphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the biphenyl core provides hydrophobic interactions that enhance binding affinity . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminomethyl-2’-t-butoxycarbonylbiphenyl stands out due to its combination of functional groups, which provide both stability and reactivity. The t-butoxycarbonyl group protects the amino group during synthetic transformations, while the aminomethyl group allows for various biological interactions .

Biological Activity

Introduction

Tert-butyl 2-[4-(aminomethyl)phenyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzoates, characterized by the presence of a benzoic acid derivative with an amino group. The structural formula can be represented as follows:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_2

This compound features a tert-butyl group, which is known to enhance lipophilicity, potentially improving bioavailability and cellular penetration.

1. Anticancer Activity

Recent studies have indicated that derivatives of benzoates exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • In vitro Studies: In a study involving human cancer cell lines, compounds with similar structures demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell cycle progression. For example, compounds targeting cyclin-dependent kinases (CDKs) can disrupt the cell cycle, leading to increased apoptosis in cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of benzoate derivatives have been well-documented. This compound may exhibit similar effects.

  • Activity Against Bacteria: Compounds with analogous structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentrations (MICs) as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) .
  • Potential Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

3. Anti-Cholinesterase Activity

Another area of interest is the potential anti-cholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's.

  • Inhibition Studies: Compounds related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), with some showing IC50 values comparable to standard inhibitors like donepezil .
  • Implications for Therapy: This suggests potential applications in enhancing cognitive function in patients with Alzheimer's disease.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized a series of benzoate derivatives and evaluated their anticancer activities using MDA-MB-231 cells (triple-negative breast cancer). The most potent compound exhibited an IC50 value of 8.11 µM, significantly lower than the standard treatment R-Roscovitine (IC50 = 24.07 µM). The study concluded that these compounds could serve as effective alternatives or adjuncts to existing therapies .

Case Study 2: Antimicrobial Screening

A recent screening assessed the antimicrobial efficacy of various benzoate derivatives against multi-drug resistant strains. Tert-butyl derivatives were found to have MIC values under 1 mg/L against resistant strains, indicating their potential as novel antimicrobial agents in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-[4-(aminomethyl)phenyl]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl benzoate derivatives with aminomethyl-substituted aryl precursors. For example, tert-butyl esters (e.g., tert-butyl 4-hydroxybenzoate ) are activated using coupling agents like HBTU (1.3 equiv) in DMF with DIPEA (2 equiv) as a base, as demonstrated in analogous amide bond formations . Key variables include:

  • Catalyst : HBTU or EDCI for carbamate/amide coupling.
  • Temperature : Room temperature to 50°C to avoid tert-butyl group cleavage.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of the aminomethyl precursor (e.g., 4-aminomethylphenylboronic acid) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use C18 columns with a methanol/water mobile phase (70:30 v/v) to assess purity (>95% as per industry standards ).
  • NMR : Confirm tert-butyl (δ 1.3–1.5 ppm, singlet) and aminomethyl (δ 3.8–4.0 ppm, multiplet) groups .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+ ~316.4 g/mol, based on analogous tert-butyl benzoates ).
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects, as done for tert-butyl 2-methyl-2-(4-methylbenzoyl)propanoate .

Advanced Research Questions

Q. What mechanistic insights govern the stability of this compound under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : The tert-butyl ester is prone to cleavage in strong acids (e.g., HCl in dioxane), forming 2-[4-(aminomethyl)phenyl]benzoic acid. Monitor via pH-dependent NMR kinetics (e.g., tert-butyl 2-hydroxy-5-nitrobenzoate degradation ).
  • Basic Conditions : Aminomethyl groups may undergo Schiff base formation or oxidation. Use buffered solutions (pH 7–9) to study stability, referencing tert-butyl carbamate analogs .
  • Thermal Stability : TGA/DSC analysis reveals decomposition >200°C, consistent with tert-butyl ester thermolysis .

Q. How do computational models predict the reactivity of this compound in drug discovery contexts?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate electron density at the aminomethyl group (nucleophilic site) and ester carbonyl (electrophilic site) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes requiring aromatic/amine motifs) using AutoDock Vina, referencing triazolo-pyrazine derivatives .
  • SAR Analysis : Compare with analogs like ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate to identify substituent effects on bioactivity .

Q. What strategies resolve contradictions in reported spectroscopic data for tert-butyl-substituted benzoates?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve rotational barriers in tert-butyl groups causing peak splitting .
  • Isotopic Labeling : Use deuterated solvents (DMSO-d6) to suppress exchange broadening in NH/OH regions .
  • Cross-Validation : Compare with structurally resolved compounds (e.g., tert-butyl 2-methyl-2-(4-methylbenzoyl)propanoate ) to assign ambiguous signals.

Q. Handling and Safety

Q. What protocols mitigate risks during large-scale synthesis of this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to manage volatile reagents (e.g., DMF, HBTU) .
  • Waste Management : Segregate tert-butyl-containing waste for incineration, following guidelines for carbamate intermediates .
  • PPE : Nitrile gloves and lab coats to prevent skin exposure, as recommended for tert-butyl nitro phenols .

Application-Driven Questions

Q. How is this compound utilized in polymer or metal-organic framework (MOF) synthesis?

  • Methodological Answer :

  • Coordination Chemistry : The aminomethyl group chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form MOFs. Optimize ligand:metal ratios via titration monitored by UV-Vis .
  • Polymer Functionalization : Incorporate into polyesters via ring-opening polymerization, using Sn(Oct)₂ as a catalyst .

Properties

IUPAC Name

tert-butyl 2-[4-(aminomethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-11H,12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQYJSVKOBJOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2.62 g (6.35 mmole) of N-[[2'-(t-butoxycarbonyl)biphenyl-4-yl]methyl]phthalimide, 1.21 ml (1.25 g, 25 mmole) of 100% hydrazine hydrate, and 35 ml of absolute ethanol was stirred at room temperature for 7.5 hours. During this time all of the solid gradually dissolved, followed by precipitation. Glacial acetic acid (3.7 ml) was added, and stirring was continued overnight. The white solid was then removed by filtration, and the filtrate was concentrated at room temperature. The residual oil was taken up in 100 ml of ether and washed with 2×50 ml of saturated aqueous Na2CO3 solution. Next, the product was extracted by shaking the ethereal solution with 50 ml of 0.5N HCl. The aqueous layer was separated and basified by addition of excess saturated Na2CO3. The product, which oiled out, was extracted with 100 ml of ether. The other phase was dried (Na2SO4), filtered, and concentrated at 30° C. to give 1.58 g (88%)of a very pale yellow, viscous oil, homogeneous by TLC in 95:5:0.5 CH2Cl2 -MeOH-concd. NH4OH.
Name
N-[[2'-(t-butoxycarbonyl)biphenyl-4-yl]methyl]phthalimide
Quantity
2.62 g
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reactant
Reaction Step One
Quantity
1.21 mL
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reactant
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Quantity
35 mL
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solvent
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CH2Cl2 MeOH-concd
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Synthesis routes and methods II

Procedure details

Following the procedures described in Example 1A, replacing N-triphenylmethyl-5-[2-(4'-bromomethyl)biphenyl)]tetrazole with t-butyl 4'-bromomethyl-biphenyl-2-carboxylate, prepared as described by D. J. Carini, et al. in European Patent Application Number 324,377, published Jul. 19, 1989, the intermediate t-butyl 4'-azidomethyl-biphenyl-2-carboxylate is prepared. The intermediate azidomethyl compound is then hydrogenated as described in Example 1B, using palladium on carbon catalyst instead of Lindlar catalyst, to give the title compound.
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azidomethyl
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Synthesis routes and methods III

Procedure details

A mixture of 2.62 g (6.35 mmole) of N-[[2'-(t-butoxycarbonyl)biphenyl-4-yl]methyl]phthalimide, 1.21 ml (1.25 g, 25 mmole) of 100% hydrazine hydrate, and 35 ml of absolute ethanol was stirred at room temperature for 7.5 hours. During this time all of the solid gradually dissolved, followed by precipitation. Glacial acetic acid (3.7 ml) was added, and stirring was continued overnight. The white solid was then removed by filtration, and the filtrate was concentrated at room temperature. The residual oil was taken up in 100 ml of ether and washed with 2×50 ml of saturated aqueous Na2CO3 solution. Next, the product was extracted by shaking the ethereal solution with 50 ml of 0.5 N HCl. The aqueous layer was separated and basified by addition of excess saturated Na2CO3. The product, which oiled out, was extracted with 100 ml of ether. The ether phase was dried (Na2SO4), filtered, and concentrated at 30° C. to give 1.58 g (88%) of a very pale yellow, viscous oil, homogeneous by TLC in 95:5:0.5 CH2Cl2 --MeOH-concd NH40H.
Name
N-[[2'-(t-butoxycarbonyl)biphenyl-4-yl]methyl]phthalimide
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
MeOH-concd
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound is prepared similarly to 4-aminomethyl-2'-cyanobiphenyl except 4-bromomethyl-2't-butoxycarbonylbiphenyl is used in place of 4-aminomethyl-2'-cyanobiphenyl.
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